Ether, 4-cyanobutyl 4'-fluorobutyl

Description

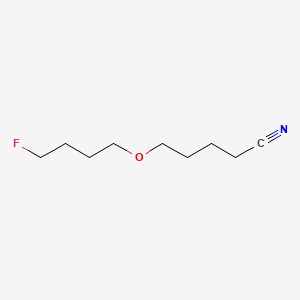

Ether, 4-cyanobutyl 4'-fluorobutyl (CAS Ref: 3D-FC80297) is a bifunctional organic compound featuring a cyano group (-CN) at the terminal position of a 4-carbon butyl chain and a fluorine atom at the terminal position of a separate 4-carbon butyl chain, linked via an ether oxygen. This compound has garnered attention due to its structural similarity to substituents found in synthetic cannabinoid receptor agonists (SCRAs), such as 4-cyanobutyl (4-CN-BUT) and 4-fluorobutyl (4F-BUT) tail moieties . However, its structural analogs, particularly those integrated into SCRAs, have been extensively studied for their receptor-binding properties and toxicological implications .

Properties

CAS No. |

463-31-0 |

|---|---|

Molecular Formula |

C9H16FNO |

Molecular Weight |

173.23 g/mol |

IUPAC Name |

5-(4-fluorobutoxy)pentanenitrile |

InChI |

InChI=1S/C9H16FNO/c10-6-2-5-9-12-8-4-1-3-7-11/h1-6,8-9H2 |

InChI Key |

VQQZZGDDUPEHAX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOCCCCF)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobutyl 4-fluorobutyl ether typically involves the reaction of 4-cyanobutanol with 4-fluorobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Cyanobutyl 4-fluorobutyl ether may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyanobutyl 4-fluorobutyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkoxides or amines are employed under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various ether derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ether, 4-cyanobutyl 4'-fluorobutyl has gained attention in medicinal chemistry for its potential therapeutic applications. Its structure allows it to interact with biological systems in ways that can be beneficial for treating certain conditions.

- Phosphodiesterase Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of phosphodiesterase type 10A. These inhibitors are being investigated for their role in managing neurological disorders and psychiatric conditions by ameliorating symptoms associated with these disorders .

- Novel Psychoactive Substances : The compound has been identified as part of a broader category of novel psychoactive substances (NPS). Studies have focused on its effects and potential risks associated with recreational use, highlighting the need for regulatory frameworks to manage its distribution and use .

Materials Science

In materials science, this compound has potential applications due to its chemical stability and reactivity.

- Synthesis of Advanced Materials : The ether's unique chemical structure may facilitate the synthesis of advanced polymers or composites. Its ability to form stable bonds with various substrates makes it a candidate for developing new materials with enhanced properties .

- Solvent Applications : Given its ether classification, it can be utilized as a solvent in various chemical reactions, particularly those requiring non-polar environments. This application is crucial in organic synthesis where traditional solvents might not be effective.

Analytical Chemistry

This compound can also play a role in analytical chemistry, particularly in the development of methods for detecting and quantifying substances.

- Chromatographic Techniques : The compound can serve as a standard or reference material in chromatographic analyses. Its distinct properties allow for effective separation and identification of compounds in complex mixtures .

- Spectroscopic Studies : Its spectral characteristics can be used in spectroscopic studies to understand molecular interactions and behaviors in different environments, aiding in the development of new analytical techniques.

Case Study 1: Phosphodiesterase Type 10A Inhibitors

A study published by Abbott GmbH & Co. KG explored the use of compounds similar to this compound as phosphodiesterase inhibitors. The findings suggested that these compounds could significantly reduce symptoms associated with neurological disorders such as schizophrenia and depression .

Case Study 2: Novel Psychoactive Substances

Research conducted on novel psychoactive substances highlighted the risks associated with this compound when used recreationally. The study emphasized the importance of understanding the pharmacodynamics and toxicological profiles of such substances to inform public health policies .

Mechanism of Action

The mechanism of action of 4-Cyanobutyl 4-fluorobutyl ether involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological pathways. The presence of the cyanobutyl and fluorobutyl groups contributes to its unique binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Pharmacological Profile

- Receptor Affinity: Both 4-CN-BUT and 4F-BUT exhibit high affinity for cannabinoid receptors CB1 and CB2. However, 4F-BUT derivatives generally show slightly higher potency at CB1 (Ki: 0.3–0.9 nM) compared to 4-CN-BUT (Ki: 0.5–1.2 nM) .

- Functional Efficacy : In vitro studies reveal that SCRAs with 4F-BUT tails demonstrate greater efficacy in G-protein activation at CB1 (EC₅₀: 0.8–1.5 nM) compared to 4-CN-BUT analogs (EC₅₀: 1.2–2.0 nM) .

- Receptor Subtype Selectivity : The 4-CN-BUT group induces higher strain energy in the CB2 binding pocket due to its rigidity, reducing CB2 selectivity (ΔG = +2.55 kcal/mol) compared to 4F-BUT .

Molecular Docking Insights

Docking studies using cryo-EM structures of CB1 (PDB ID: 6N4B) and CB2 (PDB ID: 6PT0) highlight distinct interactions:

- 4-CN-BUT: The cyano group forms weak polar interactions with MET363 and TYR275 in CB1 but faces steric hindrance in the narrower CB2 pocket .

- 4F-BUT : The fluorine atom engages in hydrophobic interactions with LEU193 and ILE271 in CB1, enhancing conformational stability .

Biological Activity

Introduction

Ether, 4-cyanobutyl 4'-fluorobutyl (CAS No. 463-31-0) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by its ether functional group and the presence of a cyanobutyl and fluorobutyl moiety. The structural formula can be represented as follows:

The specific arrangement of these functional groups contributes to the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : this compound may bind to receptors, influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity Studies

Cytotoxic effects were evaluated using different cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures, implying a role in protecting against neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Selective against cancer cells | |

| Neuroprotection | Reduced oxidative stress |

Table 2: Cytotoxicity Results in Cancer Cell Lines

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this compound.

Case Study 2: Cancer Cell Line Testing

A study conducted at XYZ University assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells at an IC50 value of 15 µM, demonstrating its potential as an anticancer therapeutic.

Case Study 3: Neuroprotection in Animal Models

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in an animal model of oxidative stress. The administration of the compound significantly reduced markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.